Home > Products > Building Blocks P18601 > 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine - 1854-42-8

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine

Catalog Number: EVT-1469463
CAS Number: 1854-42-8
Molecular Formula: C6H8N4
Molecular Weight: 136.158
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrrolo[3,4-d]pyrimidine class. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Specifically, derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine have demonstrated potential as antitumor agents [ [] ], antifungal agents [ [] ], and inhibitors of various enzymes including thymidylate synthase [ [] ] and dihydrofolate reductase [ [] ]. They have also shown potential in modulating the production of cyclic guanosine monophosphate (cGMP) [ [] ].

4-methylsulfanyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate t-butylester

  • Compound Description: This compound serves as a direct precursor to 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, a crucial starting material for synthesizing a novel quinolone with potent antimicrobial activity [].
  • Relevance: This compound shares the core 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine structure with the target compound. The key difference lies in the presence of a methylsulfanyl group at the 4-position and a t-butyl carboxylate group at the 6-position, which are subsequently removed to yield 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine [].

2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

  • Compound Description: This compound exhibits antimalarial activity against murine and avian malaria. Its activity and toxicity can be further modulated by introducing substituents at the 6-position, including chloro-substituted benzoyl groups or a 3,4-dichlorophenylthiocarbamoyl group [].
  • Relevance: This compound shares the core 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine structure with 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine. The difference lies in the presence of amino groups at both the 2 and 4 positions [], while the target compound has an amine only at the 4-position.

6-(chloro-substituted phenyl) derivatives of 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

  • Compound Description: This series of compounds represents derivatives of 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine with various chloro-substituted phenyl groups at the 6-position. These modifications aim to enhance the antiparasitic activity of the parent compound [].
  • Relevance: These compounds share the core 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine structure with 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine, differing in the aryl substituent at the 6-position and the presence of an additional amino group at the 2-position [].

6-(chloro-substituted benzyl) derivatives of 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

  • Compound Description: This series represents derivatives of 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine possessing chloro-substituted benzyl groups at the 6-position. Synthesized via the reduction of corresponding benzoyl derivatives, these compounds are also evaluated for their antiparasitic activity [].
  • Relevance: Similar to the previous category, these compounds are structurally related to 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine through the core 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold. The distinction lies in the specific benzyl substituent at the 6-position and the additional amino group at the 2-position [].

6-(3,4-dichlorophenylthiocarbamoyl)-2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

  • Compound Description: This compound is a derivative of 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine featuring a 3,4-dichlorophenylthiocarbamoyl group at the 6-position. This specific modification is reported to enhance in vivo antiparasitic activity without increasing host toxicity compared to the parent compound [].
  • Relevance: This compound maintains the core 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine structure of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine, differing in the presence of a thiocarbamoyl substituent at the 6-position and an additional amino group at the 2-position [].

1,5-Diphenyl-6-thioxo-6,7-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one thioethers

  • Compound Description: This series comprises thioether derivatives designed from 1,5-diphenyl-6-thioxo-6,7-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, exhibiting significant antiangiogenic activities. Notably, the allyl thioether (2b) demonstrates comparable chemotaxis activity to the positive control TNP-470, suggesting potential as an antiangiogenic agent targeting VEGF and MMP-9 [].
  • Relevance: While structurally distinct from 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine, these compounds are included due to their shared focus on the pyrazolo[3,4-d]pyrimidine scaffold. The presence of a pyrazole ring fused to the pyrimidine ring distinguishes these compounds from the target compound, highlighting the exploration of diverse heterocyclic systems in drug discovery efforts [].

(4-(4-(2-amino-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)butyl)-2-fluorobenzoyl)-l-glutamic acid (AGF347)

  • Compound Description: This compound, AGF347, is a first-in-class multitargeted pyrrolo[3,2-d]pyrimidine inhibitor. It targets SHMT2 and de novo purine biosynthesis at glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase. This compound exhibits potent in vitro and in vivo antitumor efficacy toward pancreatic adenocarcinoma cells. []
  • Relevance: This compound, although sharing a pyrrolopyrimidine scaffold, is structurally distinct from 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine due to the different arrangement of the nitrogen atoms in the pyrimidine ring (pyrrolo[3,2-d]pyrimidine vs. pyrrolo[3,4-d]pyrimidine) [].

1,3-diamino-8-(3′,4′,5′-trimethoxybenzyl)-7,9-dihydro-pyrrolo[3,4-c]pyrido[2,3-d]pyrimidin-6(5H,8H)-one (4)

  • Compound Description: This compound, a nonclassical tricyclic antifolate, was synthesized to study the impact of conformational restriction of the C9-N10 bridge on the inhibitory potency and selectivity of trimetrexate against dihydrofolate reductase. []
  • Relevance: This compound, while containing a pyrrolopyrimidine moiety, is structurally distinct from 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine due to the additional fused pyridine ring and the different substitution patterns. []

1,3-diamino-8-(3′,4′,5′-trimethoxybenzyl)-9-hydro-pyrrolo[3,4-c]pyrido[2,3-d]pyrimidin-6-(8H)-one (5)

  • Compound Description: This compound is another nonclassical tricyclic antifolate, synthesized for the same purpose as compound 4, to study the impact of conformational restriction on trimetrexate's properties. []
  • Relevance: Similar to compound 4, this compound also contains a pyrrolopyrimidine moiety but is structurally different from 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine due to the additional fused pyridine ring and the different substitution patterns. []

1,3-diamino-(8H)-(3′,4′,5′-trimethoxybenzyl)-7,9-dihydro-pyrrolo[3,4-c]pyrido[2,3-d]pyrimidine (7)

  • Compound Description: This compound is the third nonclassical tricyclic antifolate synthesized for the study of conformational restriction in relation to trimetrexate. It was synthesized by reducing the lactam of compound 4 with borane in tetrahydrofuran. []
  • Relevance: Like compounds 4 and 5, this compound also shares the pyrrolopyrimidine moiety but is structurally different from 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine due to the presence of an extra fused pyridine ring and different substituents. []

7-amino-2,3-dihydro-3-hydroxymethyl-5H-thiazolo[3,2-a]pyrimidin-5-one

  • Compound Description: This compound is a by-product obtained during the synthesis of 8-amino-3,4-dihydro-3-hydroxy-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one from 6-amino-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone. []
  • Relevance: This compound highlights the structural diversity achievable through different cyclization reactions of common precursors. Although structurally distinct from 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine, it emphasizes the exploration of various heterocyclic scaffolds, in this case, thiazolo[3,2-a]pyrimidines, for their potential biological activities. []

8-amino-3,4-dihydro-3-hydroxy-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one

  • Compound Description: This compound is the main product obtained from the cyclization reaction of 6-amino-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone, with the specific reaction conditions influencing its formation alongside the 7-amino-2,3-dihydro-3-hydroxymethyl-5H-thiazolo[3,2-a]pyrimidin-5-one by-product. []
  • Relevance: Similar to the previous compound, this pyrimido[2,1-b][1,3]thiazine scaffold highlights the exploration of different heterocyclic frameworks in the pursuit of biologically active compounds, despite being structurally distinct from 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine. []

6-(5-chloro-2-pyridyl)-(4-methyl-1-piperazinyl)-5-carbonyloxy-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine

  • Compound Description: Specifically, the dextrorotatory isomer of this compound exhibits tranquilizing, hypnotic, and anticonvulsant properties, making it potentially valuable for medicinal and pharmaceutical applications [].
  • Relevance: This compound shares a close structural resemblance to 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine, with the key distinction being the presence of a pyrazine ring instead of a pyrimidine ring in the core structure. This subtle change highlights how slight modifications to the heterocyclic framework can significantly impact a compound's biological activity and potential therapeutic applications [].

6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines

  • Compound Description: This class of compounds, particularly the derivative 1-methylethyl 4-({7-[2-fluoro-4-(methylsulfonyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)-1-piperidinecarboxylate (GSK1104252A), exhibits potent and selective agonistic activity towards the G protein-coupled receptor 119 (GPR119) []. This receptor is involved in glucose homeostasis and is a potential target for treating type 2 diabetes.
  • Relevance: While similar to 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine in their partially saturated pyrrolopyrimidine core, these compounds differ in the arrangement of nitrogen atoms within the pyrimidine ring ([2,3-a] vs. [3,4-d] isomer). This difference underscores the impact of even subtle changes in the heterocyclic framework on biological activity and target specificity. [].
Overview

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has gained considerable attention in medicinal chemistry and pharmaceutical research. This compound features a unique fused structure comprising pyrrole and pyrimidine rings, which contribute to its distinctive chemical properties and biological activities. Its chemical identity is denoted by the International Union of Pure and Applied Chemistry name, and it is recognized for its potential applications in various scientific fields, particularly in drug development as an anticancer agent and enzyme inhibitor.

Source

The compound is cataloged under the Chemical Abstracts Service Registry Number 1854-42-8. It can be sourced from chemical suppliers and is often utilized as a building block in synthetic organic chemistry due to its versatile reactivity.

Classification

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine belongs to the class of heterocyclic compounds, specifically pyrrolopyrimidines. These compounds are characterized by their fused ring systems that exhibit significant biological activity, making them valuable in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine typically involves multi-step processes. One common synthetic route includes:

  1. Cyclization of Precursors: Starting with phenolic compounds treated with methyl 4-bromobutanoate.
  2. Reactions with Grignard Reagents: Followed by reactions with methylmagnesium bromide.
  3. Subsequent Cyclization Steps: Further cyclization under specific conditions to yield the target compound.

This method emphasizes the importance of reaction conditions such as temperature and solvent choice to optimize yield and purity .

Technical Details

The synthesis often requires careful control of reaction parameters including temperature, time, and the use of catalysts or protective groups. Industrial-scale production would necessitate adaptations for higher efficiency and cost-effectiveness, potentially employing continuous flow reactors or advanced purification techniques.

Molecular Structure Analysis

Structure

The molecular structure of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine consists of a pyrrole ring fused to a pyrimidine ring. The presence of amino groups at the 4-position contributes to its reactivity.

Data

Key structural data include:

  • Molecular Formula: C₈H₈N₄
  • Molecular Weight: 164.18 g/mol
  • Melting Point: Specific melting point data may vary based on purity and synthesis methods.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine can participate in various chemical reactions:

  1. Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions may involve lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution can occur at positions vulnerable to nucleophilic attack.

Common Reagents and Conditions

Reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Agents: Halogenated compounds or nucleophiles like amines or thiols .
Mechanism of Action

Process

The mechanism of action for 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine primarily involves its role as an inhibitor of specific kinases such as receptor-interacting protein kinase 1 (RIPK1) and ataxia telangiectasia and Rad3-related (ATR) kinase. The binding interactions occur at allosteric sites on these enzymes, inhibiting their activation and subsequent signaling pathways involved in cell proliferation and survival.

Data

This compound has shown efficacy in reducing phosphorylation levels of ATR and its downstream signaling proteins, thereby impacting the DNA damage response mechanisms within cells .

Physical and Chemical Properties Analysis

Physical Properties

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine is typically a solid at room temperature with specific melting points that can vary based on purity.

Chemical Properties

Key chemical properties include:

  • Solubility: Generally soluble in polar solvents like water and ethanol.
  • Stability: Stability under ambient conditions but may degrade under extreme pH or temperature conditions.

Analytical techniques such as High Performance Liquid Chromatography (HPLC) are often employed to evaluate purity and stability over time .

Applications

Scientific Uses

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine has several notable applications in scientific research:

  1. Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit key kinases involved in cell cycle regulation.
  2. Biological Research: Used as a tool compound to study enzyme inhibition mechanisms.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic applications .

Properties

CAS Number

1854-42-8

Product Name

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C6H8N4

Molecular Weight

136.158

InChI

InChI=1S/C6H8N4/c7-6-4-1-8-2-5(4)9-3-10-6/h3,8H,1-2H2,(H2,7,9,10)

InChI Key

IQYHIELCNXQLGM-UHFFFAOYSA-N

SMILES

C1C2=C(CN1)N=CN=C2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.